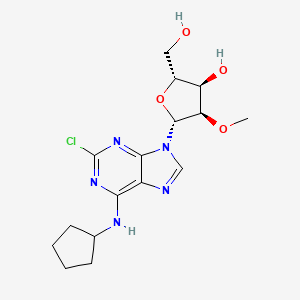
2-Chloro-N-cyclopentyl-2'-C-methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2’-MECCPA involves a multi-step reaction process. One of the common synthetic routes starts with 2,6-dichloropurine as the precursor. The synthesis typically involves the following steps :
Reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene and trimethylsilyl trifluoromethanesulfonate: in acetonitrile at temperatures ranging from 0 to 65°C for approximately 5.33 hours.
Addition of triethylamine in ethanol: and heating the mixture at 70°C for 4 hours.
Treatment with potassium carbonate in methanol: at 20°C for 2 hours.
Analyse Chemischer Reaktionen
2’-MECCPA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2’-MECCPA has a wide range of scientific research applications, including:
Chemistry: It is used as a selective agonist in studies involving adenosine receptors.
Biology: The compound is employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: 2’-MECCPA exhibits analgesic activity and has potential therapeutic applications in the treatment of conditions like myocardial infarction and hepatitis C virus (HCV) infection
Industry: It is utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Wirkmechanismus
2’-MECCPA exerts its effects by selectively binding to A1 adenosine receptors. This binding inhibits forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The compound efficiently modulates cAMP in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons .
Vergleich Mit ähnlichen Verbindungen
2’-MECCPA is unique due to its high selectivity and potency for A1 adenosine receptors. Similar compounds include:
2-Chloroadenosine: Another adenosine receptor agonist but with less selectivity.
N6-Cyclopentyladenosine (CPA): A selective A1 adenosine receptor agonist but with different pharmacokinetic properties.
N6-Cyclohexyladenosine (CHA): Similar to CPA but with variations in receptor affinity and efficacy
Eigenschaften
Molekularformel |
C16H22ClN5O4 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
SNKSKPUHLBTLMI-SDBHATRESA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















